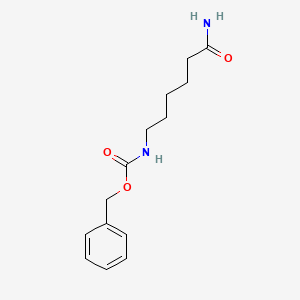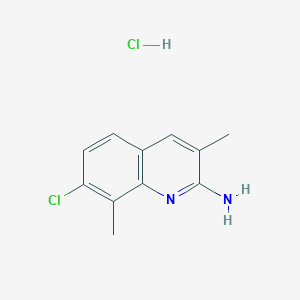
6-(Cbz-amino)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cbz-amino)hexanamide is a compound that features a benzyl carbamate (Cbz) protecting group attached to an amino group on a hexanamide backbone. This compound is significant in organic synthesis, particularly in the preparation of peptides and other amide-containing molecules. The Cbz group is commonly used to protect amines during chemical reactions to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cbz-amino)hexanamide typically involves the protection of an amino group with a benzyl carbamate (Cbz) group, followed by amidation. One efficient method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, ensuring high yields and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(Cbz-amino)hexanamide can undergo various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed through hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Acylation: The amino group can be acylated to form new amide bonds.
Common Reagents and Conditions
Hydrogenation: Pd/C catalyst, hydrogen gas.
Substitution: Various alkyl halides or acyl chlorides.
Acylation: Carboxylic acids or acid chlorides in the presence of coupling agents like EDC or DCC.
Major Products Formed
Deprotected amine: Upon hydrogenation, the Cbz group is removed, yielding the free amine.
Substituted amides: Through nucleophilic substitution or acylation, various substituted amides can be formed.
Scientific Research Applications
6-(Cbz-amino)hexanamide has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly those containing amide bonds.
Biological Studies: Utilized in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 6-(Cbz-amino)hexanamide is primarily related to its role as a protected amine. The Cbz group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and protein interactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-aminohexanamide: Similar to 6-(Cbz-amino)hexanamide but uses a tert-butyl carbamate (Boc) protecting group.
N-Fmoc-aminohexanamide: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
This compound is unique due to its benzyl carbamate protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions compared to other protecting groups .
Properties
CAS No. |
53299-81-3 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
benzyl N-(6-amino-6-oxohexyl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c15-13(17)9-5-2-6-10-16-14(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H2,15,17)(H,16,18) |
InChI Key |
PJYKCVWKFKTQMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one](/img/structure/B13711543.png)




![4-[[2-[5-[[Boc(2-methoxyethyl)amino]methyl]-2-pyridyl]-7-thieno[3,2-b]pyridyl]oxy]aniline](/img/structure/B13711560.png)

![4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid](/img/structure/B13711563.png)
![1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13711575.png)



